REACTION_CXSMILES
|
[CH2:1]([C:3]1[S:22][C:6]2[N:7]=[CH:8][N:9]=[C:10]([N:11]3[CH2:16][CH2:15][CH:14]([C:17]([O:19]CC)=[O:18])[CH2:13][CH2:12]3)[C:5]=2[CH:4]=1)[CH3:2]>[OH-].[NH4+]>[CH2:1]([C:3]1[S:22][C:6]2[N:7]=[CH:8][N:9]=[C:10]([N:11]3[CH2:16][CH2:15][CH:14]([C:17]([OH:19])=[O:18])[CH2:13][CH2:12]3)[C:5]=2[CH:4]=1)[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC2=C(N=CN=C2N2CCC(CC2)C(=O)OCC)S1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 12 hrs
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 20 ml of aqueous hydrogen chloride (12 N)
|
Type
|
CONCENTRATION
|
Details
|
concentrated again
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC2=C(N=CN=C2N2CCC(CC2)C(=O)O)S1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 950 mg | |
YIELD: CALCULATEDPERCENTYIELD | 74.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |